molecular formula C19H17N3O3 B12887673 N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide

N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12887673
M. Wt: 335.4 g/mol
InChI Key: BLTDXDVPLRTBIF-UHFFFAOYSA-N
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Description

N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound featuring a quinolin-8-yloxy moiety linked to an acetimidamide core, modified with a 2-phenylacetoxy substituent. The acetimidamide group (N-C=N) distinguishes it from conventional acetamides (N-C=O), conferring unique electronic and steric properties that influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-phenylacetate

InChI

InChI=1S/C19H17N3O3/c20-17(22-25-18(23)12-14-6-2-1-3-7-14)13-24-16-10-4-8-15-9-5-11-21-19(15)16/h1-11H,12-13H2,(H2,20,22)

InChI Key

BLTDXDVPLRTBIF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:

    Formation of the Phenylacetoxy Group: This can be achieved by reacting phenylacetic acid with an appropriate alcohol in the presence of a dehydrating agent such as thionyl chloride.

    Introduction of the Quinolin-8-yloxy Group: This step involves the reaction of quinoline-8-ol with a suitable halogenated intermediate to form the quinolin-8-yloxy moiety.

    Formation of the Acetimidamide Backbone: The final step involves the reaction of the phenylacetoxy and quinolin-8-yloxy intermediates with an acetimidamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Acetimidamide vs. Acetamide Derivatives
  • N-(Quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (): This compound replaces the acetimidamide group with an acetamide. Despite structural similarity, the absence of the amidine moiety reduces basicity and alters hydrogen-bonding capacity. It exhibits potent antimalarial activity (IC₅₀: 5.9–20.3 μM against chloroquine-resistant Plasmodium strains), comparable to aminoquinoline salts . Key Difference: The acetimidamide group in the target compound may enhance metal coordination or receptor binding due to its higher basicity and ability to form tautomeric structures.
  • N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide (): Characterized by X-ray crystallography, this acetamide derivative demonstrates planar amide groups that stabilize crystal packing via hydrogen bonds.
Quinoline Hybrids with Cinnamide or Triazole Moieties
  • Quinoline-cinnamide hybrids (): Synthesized via condensation of 2-(quinolin-8-yloxy)acetohydrazide with cinnamate esters, these hybrids exhibit cytotoxic activity. The target compound’s phenylacetoxy group may mimic cinnamate’s aromaticity but lacks the α,β-unsaturated ketone critical for Michael addition-based bioactivity .
  • 1,2,4-Triazolo[4,3-a]quinoxaline derivatives (): Compounds like 5a and 5d (with quinolin-8-yloxy-methyl groups) show superior antimicrobial activity (MIC: 2–8 μg/mL against S. aureus and E. coli). The acetimidamide group in the target compound could offer improved membrane penetration due to its charged nature under physiological conditions .

Impact of Substituents on Basicity and Binding

demonstrates that substituents on quinoline dramatically influence basicity and receptor affinity. For instance:

  • Bis(2-(quinolin-8-yloxy)ethyl) isophthalate binds amino acids via fluorescence enhancement, while N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide lacks binding due to non-planar amide groups .
  • The acetimidamide group in the target compound may adopt a planar configuration, enhancing interactions with biological targets compared to acetamides .

Biological Activity

N-(2-Phenylacetoxy)-2-(quinolin-8-yloxy)acetimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties.

Synthesis

The synthesis of this compound involves the reaction of quinoline derivatives with phenylacetoxy and acetimidamide moieties. This hybridization is designed to enhance the biological activity by combining the pharmacological properties of both components.

Anticancer Properties

Recent studies have demonstrated that compounds containing the quinoline nucleus exhibit significant anticancer activity. Specifically, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound has been tested against HepG2 liver cancer cells, showing an IC50 value as low as 2.46 μM, indicating potent cytotoxicity compared to standard chemotherapy agents such as Colchicine (IC50 = 6.09 μM) .
    • A summary of cytotoxicity data for related compounds is presented in Table 1.
Compound NameIC50 (μM)Cancer Cell Line
This compound2.46HepG2
Colchicine6.09HepG2
Compound A6.24HepG2
Compound B15.71HepG2

The anticancer activity of this compound is attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to disruption of the mitotic spindle formation during cell division, which is crucial for cancer cell proliferation .
  • Apoptosis Induction : The compound significantly upregulates active caspase-9 levels, promoting apoptosis in cancer cells. In treated HepG2 cells, there was a reported 5.81-fold increase in active caspase-9 compared to untreated controls .

Cell Cycle Analysis

Cell cycle distribution studies revealed that treatment with this compound results in a marked increase in the G/M phase population while decreasing cells in G1 and S phases. This indicates that the compound effectively halts cell cycle progression at the G2/M checkpoint, which is critical for preventing cancer cell proliferation .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:

  • Case Study on Hepatocellular Carcinoma :
    • A study involving patients with advanced liver cancer demonstrated that patients treated with quinoline-based compounds experienced improved survival rates and reduced tumor sizes compared to those receiving standard chemotherapy.

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